molecular formula C21H23N3 B12895930 Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- CAS No. 126921-46-8

Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)-

Cat. No.: B12895930
CAS No.: 126921-46-8
M. Wt: 317.4 g/mol
InChI Key: AJAAZIPDXVNTLB-UHFFFAOYSA-N
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Description

1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring system attached to a phenylpiperazine moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline typically involves the reaction of isoquinoline derivatives with phenylpiperazine. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .

Industrial Production Methods

Industrial production of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted isoquinoline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

126921-46-8

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

1-[2-(4-phenylpiperazin-1-yl)ethyl]isoquinoline

InChI

InChI=1S/C21H23N3/c1-2-7-19(8-3-1)24-16-14-23(15-17-24)13-11-21-20-9-5-4-6-18(20)10-12-22-21/h1-10,12H,11,13-17H2

InChI Key

AJAAZIPDXVNTLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=NC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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